molecular formula C28H29N5O5S B12033583 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12033583
M. Wt: 547.6 g/mol
InChI Key: CZPDONZYHMRXDD-MUFRIFMGSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of simpler derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as enzyme inhibitors, receptor modulators, and drug candidates.

Industry

Industrially, triazole derivatives find applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often show unique reactivity and biological properties.

    Methoxy-Substituted Aromatics: These compounds are known for their diverse applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-18-6-10-21(11-7-18)33-27(19-8-12-22(35-2)13-9-19)31-32-28(33)39-17-26(34)30-29-16-20-14-24(37-4)25(38-5)15-23(20)36-3/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

CZPDONZYHMRXDD-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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